Ferric 2-ethylhexanoate

Descripción general

Descripción

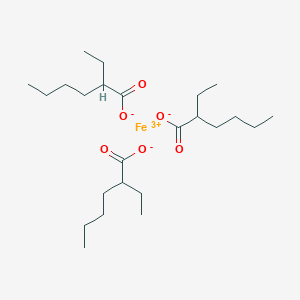

C24H45FeO6 . It is a coordination complex where iron is in the +3 oxidation state, coordinated to three 2-ethylhexanoate ligands. This compound is typically used as a catalyst in various chemical reactions, particularly in polymerization and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferric 2-ethylhexanoate can be synthesized by reacting iron(II) ethanolate with 2-ethylhexanoic acid in ethanol. The reaction is carried out in two stages: the first stage excludes oxygen, and the second stage includes oxygen. Both stages exclude water to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting iron(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the iron complex, which is then purified and isolated .

Análisis De Reacciones Químicas

Types of Reactions: Ferric 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced to iron(II) compounds under specific conditions.

Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve other carboxylic acids or phosphines.

Major Products Formed:

Oxidation: Formation of iron(III) oxides or hydroxides.

Reduction: Formation of iron(II) complexes.

Substitution: Formation of new iron(III) complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalytic Applications

Ferric 2-ethylhexanoate serves primarily as a catalyst in several chemical reactions:

- Polymerization Reactions :

-

Diels-Alder Reactions :

- As a mild Lewis acid catalyst, it facilitates stereoselective Diels-Alder reactions. For example, it has been successfully employed to produce high diastereoisomeric excesses (up to 98%) in the synthesis of cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters from ethyl (E)-4-oxobutenoate and alkyl vinyl ethers .

- Oxidation and Hydrogenation :

Materials Science Applications

This compound is also utilized as a precursor in materials science:

- Adhesion Promoter :

- Metal-Organic Frameworks (MOFs) :

Case Study 1: Polymer Production

In a study focusing on the polymerization of butadiene using this compound as a catalyst, researchers observed enhanced polymer yield and molecular weight control compared to traditional catalysts. This advancement has implications for producing high-performance elastomers used in tires and industrial applications.

Case Study 2: Diels-Alder Reaction

A research project demonstrated the effectiveness of this compound in promoting Diels-Alder reactions with remarkable selectivity. The product's high diastereoisomeric excess indicates its potential utility in synthesizing complex organic molecules relevant to pharmaceuticals.

Mecanismo De Acción

Ferric 2-ethylhexanoate acts as a mild Lewis acid catalyst. It facilitates reactions by coordinating to reactants and stabilizing the transition state, leading to high diastereoisomeric excesses in stereoselective reactions. The iron center plays a crucial role in the catalytic activity by providing a site for electron transfer and stabilization of reaction intermediates.

Comparación Con Compuestos Similares

- Ferric chloride (FeCl3)

- Ferric fluoride (FeF3)

- Ferric oxide (Fe2O3)

- Ferric nitrate (Fe(NO3)3)

- Ferric citrate (C6H5FeO7)

Comparison: Ferric 2-ethylhexanoate is unique due to its specific coordination environment and the presence of 2-ethylhexanoate ligands, which provide distinct solubility and reactivity properties compared to other ferric compounds. For instance, ferric chloride is highly soluble in water and commonly used in water treatment, while this compound is more soluble in organic solvents and used primarily in organic synthesis .

Actividad Biológica

Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is a ferric salt derived from 2-ethylhexanoic acid. It has garnered attention for its potential biological activities and applications in various fields, including catalysis, materials science, and as a thermal stabilizer in polymers. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits unique chemical properties that contribute to its biological activities. The compound acts as an oxidant and is utilized as an acid catalyst in various chemical reactions. Its structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that may influence biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₆FeO₄ |

| Molecular Weight | 290.19 g/mol |

| Appearance | Brownish-red liquid |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties due to its ability to generate ROS. These properties can be beneficial in mitigating oxidative stress in biological systems. A study demonstrated that the compound could enhance the stability of silicone elastomers by counteracting oxidative embrittlement, suggesting a protective role against oxidative damage .

Thermal Stabilization in Polymers

This compound has been incorporated into silicone elastomer formulations as a thermal stabilizer. In dynamic mechanical spectroscopy studies, it was observed that the addition of this compound improved the thermal stability of the elastomers by facilitating reactions that lead to the formation of ferric silicate, which acts as a stabilizing agent .

Case Study: Reaction with Polysiloxanes

In a detailed study on the interaction between this compound and polysiloxanes, it was found that under anaerobic conditions, the compound reacts with siloxane backbones to produce ferric silicate and volatile products such as cyclic siloxanes and hexanoic acid. This reaction pathway elucidates its potential applications in enhancing material properties while also demonstrating its biological relevance through interactions with polymer matrices .

Research Findings

Recent studies have focused on the electrochemical properties of iron complexes related to this compound. These investigations reveal insights into metal ion reduction processes that may have implications for biological systems where metal ions play critical roles .

| Complex Name | Reduction Potential (V) | Observations |

|---|---|---|

| [Fe3O(O₂C₄H₅)₆(H₂O)₃]NO₃ | -0.34 | Quasi-reversible metal reduction |

| [Fe3O(O₂C₃H₃)₆(3-BrC₅H₄N)₃]NO₃ | -0.45 | Reversible iron reduction observed |

Propiedades

IUPAC Name |

2-ethylhexanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUYRVWYCIOFRV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890632 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-53-1, 68187-36-0 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.